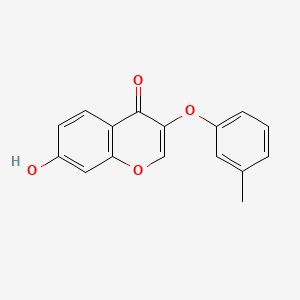

4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)-

Beschreibung

4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)- (IUPAC name: 7-hydroxy-3-(3-methylphenoxy)-4H-chromen-4-one) is a synthetic derivative of the flavonoid scaffold. The compound features a 3-methylphenoxy substituent at the C3 position of the benzopyranone core, distinguishing it from naturally occurring isoflavones that typically bear hydroxyl or methoxy groups at the para position of the phenyl ring (e.g., daidzein: 4-hydroxyphenyl; formononetin: 4-methoxyphenyl) .

Eigenschaften

IUPAC Name |

7-hydroxy-3-(3-methylphenoxy)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-10-3-2-4-12(7-10)20-15-9-19-14-8-11(17)5-6-13(14)16(15)18/h2-9,17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLBAIDJMWRKCNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70160423 | |

| Record name | 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70160423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137987-97-4 | |

| Record name | 7-Hydroxy-3-(3-methylphenoxy)-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137987-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137987974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70160423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

-

Precursor Activation : A phenolic compound (e.g., 7-hydroxybenzopyranone) is reacted with 3-methylphenol in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH). The base deprotonates the phenolic hydroxyl group, enhancing its nucleophilicity.

-

Solvent System : Polar aprotic solvents like dimethylformamide (DMF) or ethanol are employed to facilitate solubility and reaction kinetics. Ethanol is preferred for its low toxicity and ease of removal.

-

Cyclization : The intermediate undergoes intramolecular cyclization under reflux (80–100°C) for 6–12 hours, forming the benzopyranone core. Catalytic amounts of phase-transfer agents (e.g., tetrabutylammonium bromide) may accelerate the reaction.

Example Protocol :

-

Reactants : 7-Hydroxy-4H-chromen-4-one (1.0 equiv), 3-methylphenol (1.2 equiv), K₂CO₃ (2.0 equiv).

-

Conditions : Ethanol, reflux (78°C), 8 hours.

-

Workup : Neutralization with dilute HCl, extraction with ethyl acetate, and column chromatography (SiO₂, hexane/ethyl acetate).

Acid-Catalyzed Cyclization

Alternative routes employ acid catalysts to promote cyclization, particularly for substrates sensitive to basic conditions. This method is advantageous for introducing electron-withdrawing groups or avoiding side reactions.

Key Steps

-

Condensation : A β-ketoester (e.g., methyl 3-oxopentanoate) reacts with 3-methylphenol in the presence of a Brønsted acid (e.g., polyphosphoric acid or concentrated H₂SO₄).

-

Cyclodehydration : The acid catalyzes both keto-enol tautomerization and dehydration, forming the chromone ring. Reaction temperatures range from 50°C to 120°C, depending on the acid strength.

Optimization Insights :

-

Catalyst Load : Polyphosphoric acid (PPA) at 10–20% w/w yields superior regioselectivity compared to H₂SO₄.

-

Solvent-Free Systems : Melt-phase reactions with PPA reduce solvent use and improve atom economy, though requiring precise temperature control to prevent decomposition.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-efficiency, safety, and scalability. Continuous flow reactors and automated systems are increasingly adopted to meet these demands.

Continuous Flow Reactors

Process Optimization

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Temperature | 80–100°C | 120–150°C |

| Reaction Time | 6–12 hours | 10–30 minutes |

| Yield | 65–75% | 80–85% |

| Catalyst Recovery | Difficult | Integrated recycling |

Case Study : A pilot-scale synthesis using a tubular reactor achieved 82% yield with 99% purity, demonstrating the viability of flow chemistry for chromone derivatives.

Protection and Deprotection Strategies

The 7-hydroxy group’s reactivity necessitates protection during synthesis. Acetylation is commonly employed due to its simplicity and compatibility with subsequent steps.

Acetylation Protocol

-

Protection : Treat 7-hydroxybenzopyranone with acetic anhydride (Ac₂O) in pyridine at 0–5°C for 2 hours.

-

Condensation : React the acetylated intermediate with 3-methylphenol under basic conditions.

-

Deprotection : Hydrolyze the acetate group using aqueous NaOH (1M) in methanol at room temperature.

Yield Enhancement :

-

Microwave Assistance : Microwave irradiation (100 W, 60°C) reduces deprotection time from 4 hours to 20 minutes, minimizing side reactions.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations |

|---|---|---|

| Base-Catalyzed | High regioselectivity, mild conditions | Long reaction times, moderate yields |

| Acid-Catalyzed | Rapid cyclization, solvent-free options | Harsh conditions, byproduct formation |

| Continuous Flow | Scalable, high throughput | High initial capital investment |

| Acetyl Protection | Simplifies functionalization | Additional steps for deprotection |

Recommendations :

-

Lab-Scale : Base-catalyzed methods balance ease and yield.

-

Industrial : Continuous flow systems with immobilized catalysts optimize efficiency and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)- undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

Reduction: The carbonyl group in the benzopyran ring can be reduced to form dihydro derivatives.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Quinones and related derivatives.

Reduction: Dihydrobenzopyran derivatives.

Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)- has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antioxidant and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)- involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The hydroxy group can scavenge free radicals, thereby protecting cells from oxidative damage.

Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes.

Anticancer Activity: It may induce apoptosis in cancer cells by modulating signaling pathways and gene expression.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)- with its analogs:

*Predicted or experimental logP values. †Inferred from formononetin’s logP (). ‡Experimental data from pharmacokinetic studies . §Reported logP for formononetin ().

Key Observations:

- The 3-methylphenoxy substituent introduces steric hindrance and reduces polarity compared to para-substituted analogs, likely lowering water solubility compared to daidzein and genistein .

Biologische Aktivität

4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)- is a compound belonging to the class of benzopyran derivatives, which are known for their diverse biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

- Chemical Formula : C₁₆H₁₂O₄

- Molecular Weight : 268.268 g/mol

- Monoisotopic Mass : 268.073558866 g/mol .

Research indicates that compounds within the benzopyran class can exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer effects. Specifically, the compound has been studied for its role as an isoform-selective inhibitor of Protein Kinase C (PKC), particularly PKC-ζ, which is implicated in neurobiological processes related to addiction and other disorders .

PKC Inhibition

The inhibition of PKC-ζ by 4H-1-benzopyran-4-one derivatives has shown potential therapeutic applications in treating psychostimulant abuse. These compounds were identified through screening small molecule libraries and demonstrated selective inhibition with IC₅₀ values indicating significant potency against PKC-ζ enzymatic activity .

Antifertility and Uterotrophic Activity

In studies evaluating various benzopyran derivatives, some compounds demonstrated notable uterotrophic activity. For instance, a related compound exhibited an 87% increase in uterine weight gain in mature female rats, suggesting potential antifertility applications . Although the specific activity of 4H-1-benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)- was not detailed in these studies, its structural similarity to other active compounds suggests potential for similar effects.

Cytotoxicity Studies

Cytotoxicity assessments have indicated that some derivatives of benzopyran can exhibit dose-dependent toxicity. For example, one study revealed that certain compounds began to show cytotoxic effects at concentrations around 40 μM, with further testing needed to establish safe therapeutic doses .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.